

# modifications to the standard ASTM F1839 testing protocol

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## Compound of Interest

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## Technical Support Center: ASTM F1839 Testing Protocol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ASTM F1839 standard specification for rigid polyurethane foam in orthopedic device testing.

## Troubleshooting Guide

This guide addresses common issues encountered during experiments using ASTM F1839 test blocks.

Issue	Potential Cause(s)	Recommended Solution(s)
High Variability in Results	<p>1. Foam Anisotropy: Mechanical properties of polyurethane foam can vary depending on the testing orientation relative to the foam rise direction.<sup>[1]</sup><sup>[2]</sup></p> <p>2. Inconsistent Specimen Preparation: Variations in cutting, drilling, or device insertion can introduce inconsistencies.</p> <p>3. Operator Variability: Differences in technique between users can affect outcomes.<sup>[3]</sup></p> <p>4. Material Inconsistency: Although standardized, minor variations can exist between foam batches.</p>	<p>1. Control and Report Orientation: Consistently orient all test blocks in the same direction (e.g., apply load parallel to the foam rise direction) and report this in your methodology.<sup>[2]</sup></p> <p>2. Standardize Procedures: Develop and adhere to a strict internal protocol for all specimen preparation steps. Use jigs and fixtures to ensure consistent alignment.</p> <p>3. Training and Blinding: Ensure all operators are trained on the standardized procedure. Consider blinding operators to the different test groups where feasible.</p> <p>4. Batch Verification: If high precision is required, consider testing a sample from each new batch of foam to verify its properties against the manufacturer's specifications.</p>
Premature or Unexpected Foam Failure	<p>1. Incorrect Foam Grade: The selected foam grade may not have the appropriate density and strength for the tested device or load.<sup>[4]</sup></p> <p>2. Stress Concentrations: Sharp corners or improper pilot hole drilling can create stress points.</p> <p>3. Dynamic/Fatigue Loading: The standard primarily addresses static testing. Cyclic loading</p>	<p>1. Select Appropriate Grade: Refer to the ASTM F1839 specifications to choose a foam grade that mimics the target bone quality (e.g., lower density for osteoporotic bone).</p> <p>2. Proper Machining: Ensure pilot holes are drilled to the correct size and are free of debris. Chamfer sharp edges where appropriate.</p> <p>3. Modify</p>

can lead to material fatigue not characterized by standard properties.

for Dynamic Testing: If performing fatigue or dynamic tests, consider using a higher strength foam grade and be aware that the material may exhibit hysteresis. Specific protocols for dynamic testing on these materials should be developed and validated.

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#### Difficulty Replicating Published Data

1. Incomplete Reporting in Literature: The original study may not have fully reported critical test parameters (e.g., foam orientation, loading rate, specific test fixtures). 2. Differences in Test Equipment: Variations in load cells, actuators, or data acquisition systems can lead to different results.

1. Contact Authors: If possible, contact the authors of the original study for clarification on their methods. 2. Detailed Internal Documentation: Thoroughly document all aspects of your own test setup, including manufacturer and model of all equipment, to ensure internal consistency and aid in future troubleshooting. 3. Calibration: Ensure all testing equipment is properly calibrated.

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#### Screw Pullout Test Issues

1. Screw Stripping: The threads of the screw may strip the foam during insertion or pullout. 2. Foam Block Slippage: The test block may not be adequately secured in the test fixture.

1. Proper Pilot Hole and Insertion: Use the screw manufacturer's recommended pilot hole diameter and insertion torque. Ensure the screw is inserted perpendicular to the foam surface. 2. Secure Fixturing: Design or use a fixture that rigidly clamps the foam block without compressing it, which could alter its mechanical properties.

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## Frequently Asked Questions (FAQs)

### 1. Why use ASTM F1839 foam instead of cadaveric bone?

While cadaveric bone is the most clinically relevant test medium, it introduces significant variability due to factors like age, sex, and health status of the donor. ASTM F1839 foam provides a standardized, consistent, and uniform material, which reduces inter-specimen variability and increases the statistical power of comparative mechanical tests. This makes it ideal for evaluating and comparing the performance of different orthopedic devices under reproducible conditions.

### 2. What do the different "grades" of foam represent?

The grades refer to the nominal density of the foam. Higher grades have higher densities and, consequently, greater compressive and shear strength, simulating healthier and denser cancellous bone. Lower grades are used to simulate weaker, osteoporotic bone.

### 3. Can I modify the standard test protocol for my specific device?

Yes. ASTM F1839 provides the specification for the foam material itself, but researchers often need to design custom test setups to evaluate specific orthopedic devices. For instance, testing a novel pedicle screw may require a custom fixture to apply physiologically relevant loads. Any modifications to the testing procedure, especially those deviating from other related standards (like ASTM F543 for screw testing), should be carefully documented and justified.

### 4. How important is the orientation of the foam block during testing?

It is critically important. Polyurethane foam is an anisotropic material, meaning its mechanical properties are not the same in all directions. The "foam rise direction" is the primary axis of anisotropy. For consistency and reproducibility, it is recommended that all tests be performed in the same orientation relative to the foam rise direction, and this orientation must be reported in the methodology.

### 5. Can ASTM F1839 foam be used for dynamic or fatigue testing?

The standard itself specifies the material properties under static conditions. While the foam can be used for dynamic testing, its behavior under cyclic loading is different. Low-density foams, in

particular, can exhibit hysteresis (energy loss). Therefore, if you are conducting fatigue or dynamic studies, it is crucial to characterize the foam's behavior under those specific conditions and not rely solely on the static properties defined by the standard.

## Data Presentation

Table 1: Mechanical Properties of Common ASTM F1839 Foam Grades (Illustrative) Note: These are typical values. Always refer to the manufacturer's certificate of conformance for specific lot properties.

Grade (pcf)	Density (g/cm³)	Compressive Strength (MPa)	Compressive Modulus (MPa)	Shear Strength (MPa)
10	0.16	~2.5	~50	~1.8
15	0.24	~5.0	~120	~3.0
20	0.32	~8.8	~190	~4.6
30	0.48	~16.0	~450	~7.5
40	0.64	~24.0	~790	~10.0

(Data compiled from various sources referencing ASTM F1839 specifications.)

## Experimental Protocols

### Methodology for a Modified Screw Pullout Test (ASTM F543)

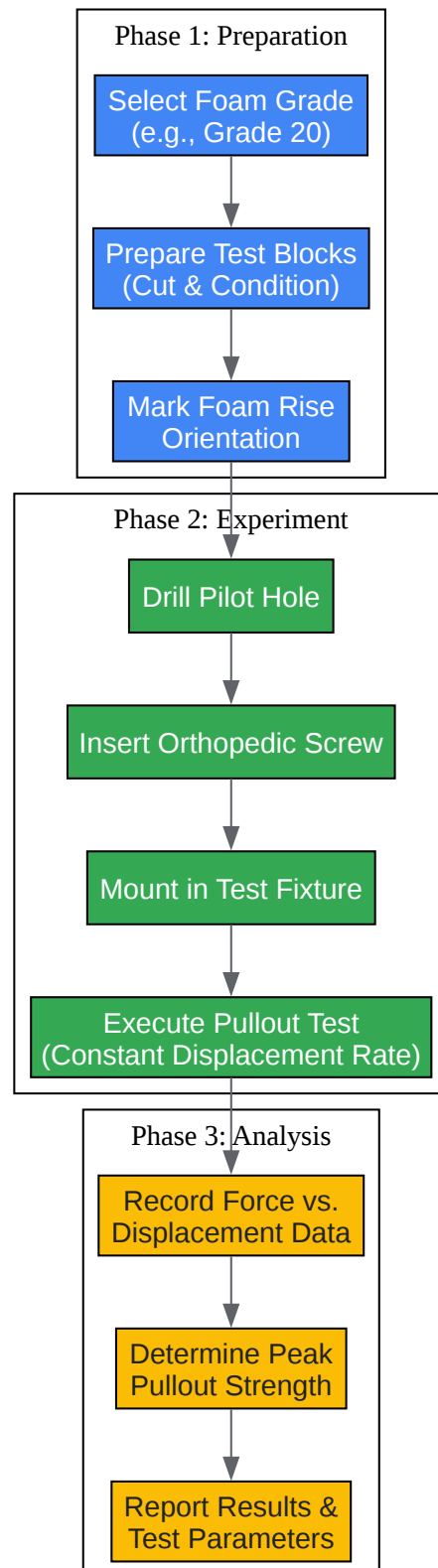
This protocol describes a typical screw pullout test, a common application for ASTM F1839 foam blocks.

- Specimen Preparation:

- Cut a block of ASTM F1839 rigid polyurethane foam to the required dimensions (e.g., 50.8 x 50.8 x 25.4 mm).
- Ensure the orientation of the block relative to the foam rise direction is consistent for all samples. Mark the orientation on each block.
- Condition the specimens at a controlled temperature and humidity as specified in the standard (e.g.,  $24 \pm 2.8^{\circ}\text{C}$  for 3 hours).
- Screw Insertion:
  - Drill a pilot hole in the center of the foam block, perpendicular to the surface. The pilot hole diameter should be in accordance with the screw manufacturer's specifications.
  - Use a torque-limiting driver to insert the orthopedic screw into the pilot hole to a predetermined depth.
  - Ensure the screw is inserted along the axis parallel to the foam rise direction for consistency.
- Mechanical Testing:
  - Securely mount the foam block in a custom fixture on a universal testing machine. The fixture must prevent any movement or rotation of the block without compressing it.
  - Attach the head of the screw to the actuator of the testing machine using a suitable grip or fixture.
  - Apply a tensile load along the long axis of the screw at a constant rate of displacement (e.g., 5 mm/min, as specified in ASTM F543).
  - Record the force and displacement data until the screw has completely pulled out of the foam block.
- Data Analysis:
  - From the force-displacement curve, determine the maximum force achieved. This is the peak pullout strength.

- Calculate the mean and standard deviation of the peak pullout strength for each test group.

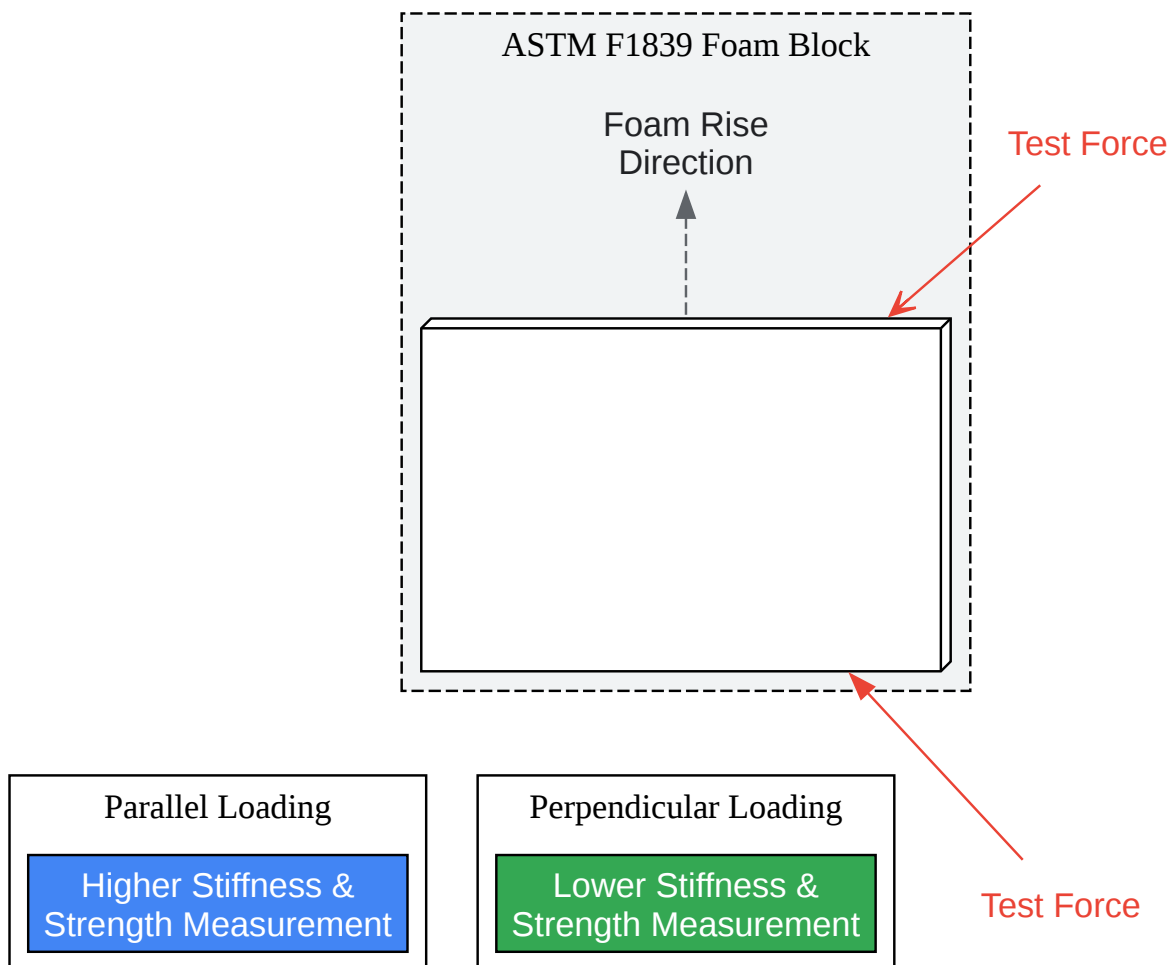
## Visualizations



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Caption: Workflow for a modified orthopedic screw pullout test using ASTM F1839 foam.





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Caption: Anisotropy in ASTM F1839 foam requires consistent loading orientation.

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